(RS)-4-Carboxy-3-hydroxyphenylglycine
Overview
Description
(RS)-4-Carboxy-3-hydroxyphenylglycine, also known as RS-4-CPG, is a naturally occurring amino acid that has been studied in numerous scientific research applications. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, and is found in the human body in small amounts. RS-4-CPG has been studied for its potential applications in the medical and scientific fields due to its ability to modulate certain biochemical and physiological processes.
Scientific Research Applications
Metabotropic Glutamate Receptor Activity
(RS)-4-Carboxy-3-hydroxyphenylglycine has been extensively studied for its effects on metabotropic glutamate receptors (mGluRs). Research has shown that it acts as an agonist at mGluR2, affecting cAMP levels in cells expressing this receptor type (Cavanni et al., 1994). Additionally, it demonstrated no affinity for ionotropic glutamate receptors, such as NMDA, AMPA, and kainate, except for a weak binding to the NMDA receptor, attributed to the (R) form of the racemic mixture (Cavanni et al., 1994).
Effects on Retinal ON Bipolar Cells
In the study of retinal ON bipolar cells, phenylglycine derivatives, including (RS)-4-Carboxy-3-hydroxyphenylglycine, have been identified as L-AP4 receptor agonists. They exhibit a specific rank-order potency in modulating receptor activity, indicating their potential utility in retinal pharmacology (Thoreson et al., 1995).
Distinguishing mGluR1 and mGluR5 Responses
This compound has also been valuable in differentiating between mGluR1 and mGluR5-mediated responses. In one study, it was found to act differently on these receptor subtypes, providing a tool to discriminate between effects mediated by these two receptors (Brabet et al., 1995).
Selective Activation of mGlu5 Receptors
A derivative of (RS)-4-Carboxy-3-hydroxyphenylglycine, namely (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), has been synthesized and shown to selectively activate mGlu5 receptors. This selective agonism is significant in studying the role of mGlu5 receptors in the central nervous system (Doherty et al., 1997).
Antagonist at Type I Metabotropic Glutamate Receptors
Studies have demonstrated that (DL)-4-carboxy-3-hydroxyphenylglycine is a potent and competitive antagonist of the mGluR1α subtype, inhibiting glutamate-stimulated phosphoinositide hydrolysis (Thomsen & Suzdak, 1993).
Role in Synaptic Plasticity
The effects of phenylglycine derivatives on synaptic plasticity, including modulation of NMDA and AMPA responses in the central nervous system, have also been explored. These studies provide insights into the complex mechanisms of synaptic modulation and plasticity in various brain regions (Ugolini et al., 1997).
properties
IUPAC Name |
4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSAQLJWLCLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928397 | |
Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-4-Carboxy-3-hydroxyphenylglycine | |
CAS RN |
134052-66-7 | |
Record name | 4-Carboxy-3-hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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